molecular formula C9H10FN3O2 B8332708 6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine CAS No. 1435954-08-7

6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine

Cat. No.: B8332708
CAS No.: 1435954-08-7
M. Wt: 211.19 g/mol
InChI Key: UYMOREFXMCGUFZ-UHFFFAOYSA-N
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Description

6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a nitro group, a methyl group, and a 3-fluoro-1-azetidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Nitro Group: Nitration of the pyridine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Substitution with the 3-Fluoro-1-azetidinyl Group: This step involves the nucleophilic substitution reaction where the azetidinyl group is introduced using a suitable fluorinated azetidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The fluorine atom in the azetidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted azetidinyl derivatives.

Scientific Research Applications

6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Research: It is used as a tool compound to study the effects of nitro and azetidinyl groups on biological systems.

    Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The azetidinyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Fluoro-1-azetidinyl)aniline: Similar structure but with an aniline core instead of a pyridine ring.

    6-(3-Fluoro-1-azetidinyl)-2-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Methyl-3-nitropyridine: Lacks the azetidinyl group, affecting its biological activity and chemical reactivity.

Uniqueness

6-(3-Fluoroazetidin-1-yl)-2-methyl-3-nitropyridine is unique due to the combination of the nitro group, methyl group, and azetidinyl group on the pyridine ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1435954-08-7

Molecular Formula

C9H10FN3O2

Molecular Weight

211.19 g/mol

IUPAC Name

6-(3-fluoroazetidin-1-yl)-2-methyl-3-nitropyridine

InChI

InChI=1S/C9H10FN3O2/c1-6-8(13(14)15)2-3-9(11-6)12-4-7(10)5-12/h2-3,7H,4-5H2,1H3

InChI Key

UYMOREFXMCGUFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CC(C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2-methyl-3-nitropyridine (0.5 g, 2.9 mmol) in DMF (5 mL) was added Cs2CO3 (1.9 g, 5.8 mmol) followed 3-fluoroazetidine (0.64 g, 5.8 mmol) and the reaction mixture was heated for 2 h at 80° C. The reaction mixture was then diluted with EtOAc and the organic layer was washed with saturated aqueous sodium bicarbonate solution. The organic layer was then dried over sodium sulphate and concentrated. The crude material obtained was purified by column chromatography (silica: 100-200 mesh, MeOH:DCM 2-3%) to afford the title compound (0.6 g, 92%). LCMS (ES+) 211.95 (M+H)+, RT 2.33 minutes (method 1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

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